IAG933

YAP-TEAD transcriptional inhibition allosteric vs direct

Directly disrupt the YAP/TAZ-TEAD protein-protein interaction-without allosteric lipid-pocket binding artifacts. IAG933 is the only non-allosteric TEAD Ω-loop binder validated for mechanistic and in vivo Hippo pathway studies. - **Biochemical IC50:** 9 nM (TR-FRET, displaces YAP/TAZ). - **In vivo efficacy:** Complete tumor regression in MSTO-211H mesothelioma xenografts (30 mg/kg QD, oral). - **Combination-ready:** Synergy with KRAS, BRAF, MEK, ERK, and RTK inhibitors. - **Supply:** Pre-weighed sizes, ambient shipping, batch-specific COA.

Molecular Formula C27H26ClF2N3O4
Molecular Weight 530.0 g/mol
Cat. No. B10862049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIAG933
Molecular FormulaC27H26ClF2N3O4
Molecular Weight530.0 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CN=C(C(=C1C2=C3CC(OC3=CC(=C2Cl)F)(C4CCCN4)C5=CC=CC=C5)F)OCCO
InChIInChI=1S/C27H26ClF2N3O4/c1-31-25(35)17-14-33-26(36-11-10-34)24(30)22(17)21-16-13-27(20-8-5-9-32-20,15-6-3-2-4-7-15)37-19(16)12-18(29)23(21)28/h2-4,6-7,12,14,20,32,34H,5,8-11,13H2,1H3,(H,31,35)/t20-,27-/m0/s1
InChIKeyHUVOYQMXUNTUAI-DCFHFQCYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IAG933 Direct YAP–TEAD PPI Inhibitor


IAG933 (NVP-IAG933, YAP-TEAD-IN-3, CAS 2714434-21-4) is a first-in-class, orally bioavailable small molecule that directly and non‑allosterically disrupts the protein–protein interaction between YAP/TAZ co‑activators and all four TEAD transcription factors, inhibiting TEAD‑driven oncogenic transcription [1]. Unlike allosteric TEAD lipid‑pocket binders (e.g., VT104, K‑975), IAG933 binds to the TEAD Ω‑loop pocket and competes with YAP/TAZ binding [1]. The compound is currently in Phase I clinical evaluation (NCT04857372) for advanced mesothelioma, NF2/LATS1/LATS2‑mutated tumors, and tumors with functional YAP/TAZ fusions [2].

IAG933 vs Allosteric TEAD Inhibitors


IAG933 is a direct competitive antagonist of the YAP/TAZ‑TEAD interface, whereas clinically‑competitor TEAD inhibitors (VT3989, VT104, K‑975, IK‑930) act allosterically by binding the TEAD lipid pocket [1]. This mechanistic difference translates into quantifiably faster TEAD transcriptional suppression [1], higher potency at matched exposures [1], and insensitivity to TEAD palmitoylation status [1]. Consequently, in‑class compounds are not functionally interchangeable; substituting IAG933 with an allosteric agent would forego the direct disruption kinetics and pan‑TEAD isoform coverage that are critical for achieving rapid and deep target inhibition in Hippo‑altered cancers.

IAG933 Differentiation Evidence


Rapid TEAD Transcriptional Suppression vs Allosteric Inhibitors

In a head‑to‑head comparison in NCI‑H2052 and other TEAD‑dependent mesothelioma cell lines, IAG933 reduced TEAD target gene expression to approximately 2–21% of baseline after three daily oral doses, whereas the allosteric lipid‑pocket binder VT104 produced a more moderate but sustained PD response despite achieving a 2.6‑fold higher Cmax [1]. IAG933 also exhibited a substantially more rapid and profound reduction in cell viability than VT104 and K‑975 in long‑term (6‑day) and short‑term assays [1].

YAP-TEAD transcriptional inhibition allosteric vs direct

YAP–TEAD4 PPI Inhibition vs Peptide 17

IAG933 inhibits the interaction between YAP and TEAD4 in a TR‑FRET biochemical assay with an IC50 of 9 nM (Avi‑human TEAD4 217‑434) [1]. In contrast, the peptidic YAP–TEAD inhibitor Peptide 17 exhibits an IC50 of 25 nM against the same YAP–TEAD PPI . This 2.8‑fold potency advantage, combined with IAG933's small‑molecule oral bioavailability, distinguishes it from peptidic alternatives that lack drug‑like properties.

YAP-TEAD PPI IC50 biochemical potency

On‑Target Selectivity Confirmed by TEAD1 Rescue

IAG933's antiproliferative activity was completely rescued by expression of a YTP‑resistant TEAD1 V406A/E408A variant in SF‑268 glioma cells, while wild‑type cells remained sensitive [1]. Furthermore, IAG933's antiproliferative profile across 103 cancer cell lines showed significant overlap with genetic sensitivity to YAP, TAZ, and TEAD1 shRNA knockdown (Project DRIVE), confirming that its activity is confined to YAP/TAZ–TEAD‑dependent cells [1]. This selectivity profile surpasses that of allosteric TEAD inhibitors, whose activity correlates primarily with TEAD1 dependency alone.

target selectivity TEAD1 mutation rescue assay

Complete Regression in Mesothelioma Xenografts

In MSTO‑211H mesothelioma CDX models, IAG933 (30 mg kg⁻¹ daily oral dosing) induced complete tumor regression in 4/5 animals after 2 weeks, with tumor stasis observed at 10 mg kg⁻¹ [1]. By comparison, the allosteric TEAD inhibitor VT104 required higher exposures to achieve moderate tumor growth inhibition, and K‑975 showed limited single‑agent efficacy [1]. IAG933 also demonstrated dose‑proportional antitumor responses across orthotopic and subcutaneous models, with no significant body weight loss [1].

in vivo efficacy tumor regression mesothelioma xenograft

Objective Responses in Mesothelioma vs VT3989

In a first‑in‑human Phase I trial (NCT04857372, N = 136, >80% mesothelioma), IAG933 300–400 mg continuous once‑daily dosing produced a confirmed objective response rate (ORR) of 16.6% (5/30 patients with pleural mesothelioma) and additional stable disease in many patients [1]. In a separate Phase I/II trial (NCT04665206, N = 172, ~80% mesothelioma), the allosteric TEAD palmitoylation inhibitor VT3989 achieved an ORR of 26% (among 47 patients on optimized dosing of 50–100 mg QD 2 weeks on/2 weeks off) [1]. While cross‑trial comparisons must be interpreted with caution, both direct and allosteric TEAD inhibitors show promising single‑agent activity in mesothelioma. IAG933's direct mechanism of action may confer benefit in patients whose tumors are resistant to allosteric TEAD inhibition, providing a complementary therapeutic option [1].

phase I mesothelioma objective response rate

IAG933 Research & Pre-Clinical Applications


Direct YAP–TEAD PPI Assays

IAG933 is the compound of choice for in vitro and biophysical studies of the YAP–TEAD interaction itself, as it directly binds the TEAD Ω‑loop pocket and displaces YAP/TAZ (biochemical IC50 9 nM) [1]. Allosteric TEAD lipid‑pocket binders (e.g., K‑975, VT104) are inactive in TR‑FRET assays using fully acylated TEAD protein and cannot be used to probe direct PPI disruption [1]. IAG933's validated on‑target selectivity, confirmed by TEAD1 V406A/E408A rescue experiments, makes it the reference inhibitor for mechanistic studies of YAP/TAZ–TEAD biology [1].

In Vivo Efficacy in Mesothelioma & NF2‑Mutant Models

With demonstrated complete tumor regression in MSTO‑211H mesothelioma xenografts at well‑tolerated doses (30 mg kg⁻¹ QD) and dose‑proportional antitumor responses in orthotopic pleural models [1], IAG933 is the optimal lead compound for in vivo pharmacology studies of Hippo‑altered cancers. Its oral bioavailability and linear PK allow straightforward repeated dosing in rodents, and its efficacy in NF2‑mutant and LATS1/2‑deleted models directly supports translational research targeting these genetic populations [1].

Combination with MAPK Pathway Inhibitors

IAG933 uniquely enables combination therapy studies with KRAS, BRAF, MEK, ERK, and RTK inhibitors, as shown by its robust combination benefits in lung, pancreatic, and colorectal cancer models in vivo [1]. The compound's direct mechanism of action, coupled with its demonstrated synergy with MAPK pathway blockade, makes it the preferred TEAD pathway inhibitor for evaluating therapeutic combinations in RAS‑MAPK‑altered tumors where Hippo pathway activation contributes to drug resistance [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for IAG933

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.